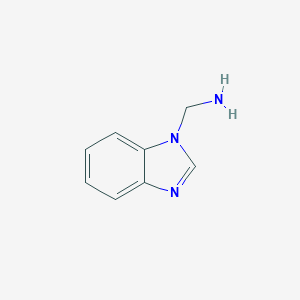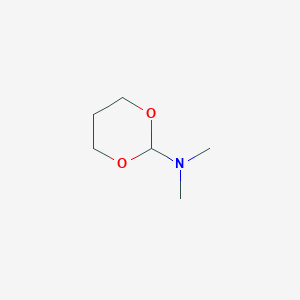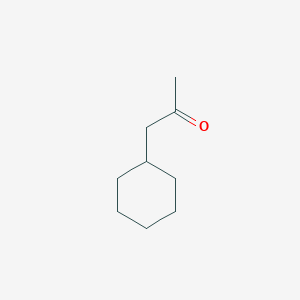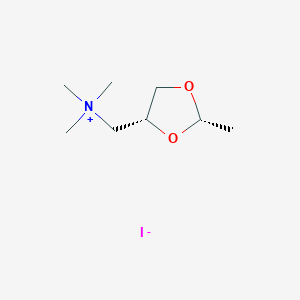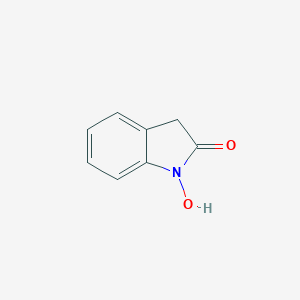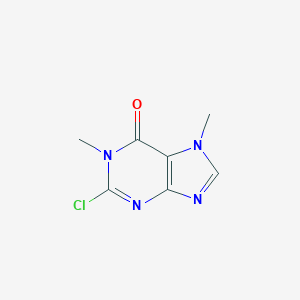
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one” is a chemical compound with the molecular formula C7H7ClN4O . It has a molecular weight of 198.61 g/mol . The IUPAC name for this compound is 2-chloro-1,7-dimethylpurin-6-one .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CN1C=NC2=C1C(=O)N(C(=N2)Cl)C . This compound does not have any defined or undefined atom stereocenters or bond stereocenters .
Physical And Chemical Properties Analysis
The computed properties of “this compound” include a XLogP3-AA value of 0.7, indicating its lipophilicity . It has a topological polar surface area of 50.5 Ų . This compound does not have any hydrogen bond donors but has three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0308386 g/mol .
科学的研究の応用
2-CDMP has been studied for its potential applications in the scientific community. It has been used as an inhibitor of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, which is involved in the regulation of many cellular processes, and as a substrate for XO, which is involved in the metabolism of purines. In addition, 2-CDMP has been used in the study of the interaction between proteins and DNA, as well as in the study of the effects of DNA-binding proteins on gene expression.
作用機序
The exact mechanism of action of 2-CDMP is not yet fully understood. However, it is believed that 2-CDMP binds to the active site of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, which prevents the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 2-CDMP is believed to bind to the active site of XO, which prevents the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
2-CDMP has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, 2-CDMP has been found to inhibit the activity of this compound and XO, as well as to inhibit the binding of DNA-binding proteins to DNA. In addition, 2-CDMP has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
実験室実験の利点と制限
The use of 2-CDMP in laboratory experiments has several advantages. 2-CDMP is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, 2-CDMP has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of proteins on gene expression and other cellular processes. However, there are some limitations to the use of 2-CDMP in laboratory experiments. 2-CDMP has been found to have a short half-life, meaning that it must be used quickly after synthesis. In addition, 2-CDMP is not water soluble, making it difficult to use in experiments involving aqueous solutions.
将来の方向性
2-CDMP has a wide range of potential applications in the scientific community, and there are many potential future directions for 2-CDMP research. One potential future direction is the development of more efficient synthesis methods for 2-CDMP. In addition, further research could be conducted into the biochemical and physiological effects of 2-CDMP, as well as into the potential therapeutic applications of 2-CDMP. Finally, further research could be conducted into the potential use of 2-CDMP as an inhibitor of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one and XO, as well as into the potential use of 2-CDMP as a substrate for other enzymes.
合成法
2-CDMP can be synthesized by several different methods, including the oxidation of 1,7-dimethyl-1,7-dihydro-6H-purin-6-one with perchloric acid, the condensation of 2-chloro-N-methylformamide with ethyl cyanoacetate, and the reaction of 1,7-dimethyl-1,7-dihydro-6H-purin-6-one with 2-chloropropionic acid. Each of these methods has its own advantages and disadvantages, and the choice of method should be based on the desired outcome of the synthesis.
特性
IUPAC Name |
2-chloro-1,7-dimethylpurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBCAJHDNITIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344347 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-75-7 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


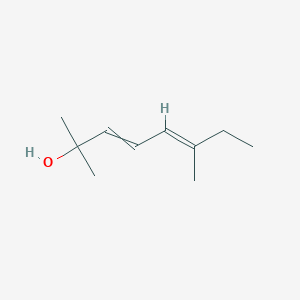
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
